1-((3-fluorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
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Overview
Description
1-((3-fluorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a 3-fluorobenzyl group, a sulfonyl group, and a 1-methyl-1H-pyrazol-3-yl group attached to a piperidine ring
Preparation Methods
The synthesis of 1-((3-fluorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route is as follows:
Formation of 3-fluorobenzyl sulfonyl chloride: This intermediate can be prepared by reacting 3-fluorobenzyl alcohol with thionyl chloride (SOCl₂) in the presence of a suitable solvent such as dichloromethane.
Synthesis of 1-methyl-1H-pyrazol-3-yl piperidine: This intermediate can be synthesized by reacting 1-methyl-1H-pyrazole with piperidine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Coupling reaction: The final step involves the coupling of 3-fluorobenzyl sulfonyl chloride with 1-methyl-1H-pyrazol-3-yl piperidine in the presence of a base such as triethylamine (TEA) to yield the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-((3-fluorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom on the benzyl group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-((3-fluorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which may have implications in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-((3-fluorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The binding of the compound to these targets can modulate their activity, leading to various physiological effects. The specific pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
1-((3-fluorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine can be compared with other similar compounds, such as:
1-((3-chlorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine: This compound has a similar structure but with a chlorine atom instead of a fluorine atom on the benzyl group. The presence of chlorine may affect the compound’s reactivity and biological activity.
1-((3-fluorobenzyl)sulfonyl)-3-(1-ethyl-1H-pyrazol-3-yl)piperidine: This compound has an ethyl group instead of a methyl group on the pyrazole ring. The ethyl group may influence the compound’s steric and electronic properties.
1-((3-fluorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-5-yl)piperidine: This compound has the pyrazole ring attached at a different position (5-position instead of 3-position). The position of attachment can affect the compound’s overall conformation and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which can result in distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methylsulfonyl]-3-(1-methylpyrazol-3-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2S/c1-19-9-7-16(18-19)14-5-3-8-20(11-14)23(21,22)12-13-4-2-6-15(17)10-13/h2,4,6-7,9-10,14H,3,5,8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOUNWUXQPNYHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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